molecular formula C6H12FNO B3039927 [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol CAS No. 1417789-24-2

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

Cat. No.: B3039927
CAS No.: 1417789-24-2
M. Wt: 133.16
InChI Key: UGVSTHXRRQMAJG-PHDIDXHHSA-N
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Description

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a fluorine atom on the piperidine ring, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, which can be carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, CrO3, OsO4, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaN3, KCN, Selectfluor

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique properties can enhance the efficacy and stability of the final products.

Mechanism of Action

The mechanism of action of [(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or alterations in cellular signaling pathways .

Comparison with Similar Compounds

[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol can be compared with other similar compounds, such as:

    [(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methanol: This compound has a similar structure but with a phenyl group attached to the piperidine ring, which can influence its chemical and biological properties.

    [(3S,4R)-3-Hydroxypiperidine-4-carboxylic acid]: This compound has a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(3S,4R)-3-fluoropiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6-3-8-2-1-5(6)4-9/h5-6,8-9H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVSTHXRRQMAJG-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
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[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
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[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
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[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
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[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol
Reactant of Route 6
[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol

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